REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:18]([O:19][CH3:20])=[CH:17][C:6]2[CH2:7][C:8](=[O:16])[N:9]([CH2:12][CH2:13][CH2:14][Cl:15])[CH:10]=[CH:11][C:5]=2[CH:4]=1>C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[C:18]([O:19][CH3:20])=[CH:17][C:6]2[CH2:7][C:8](=[O:16])[N:9]([CH2:12][CH2:13][CH2:14][Cl:15])[CH2:10][CH2:11][C:5]=2[CH:4]=1
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Name
|
|
Quantity
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59.2 g
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Type
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reactant
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Smiles
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COC1=CC2=C(CC(N(C=C2)CCCCl)=O)C=C1OC
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst is removed by suction
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Type
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FILTRATION
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Details
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filtering
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Type
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DISTILLATION
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Details
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the glacial acetic acid is distilled off in vacuo
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Type
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ADDITION
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Details
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after the addition of water
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Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
|
washed free from salts with water
|
Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(CC(N(CC2)CCCCl)=O)C=C1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |